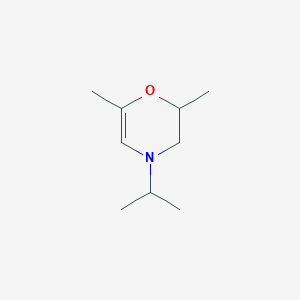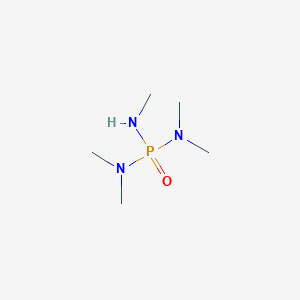
2,6-Dimethyl-4-propan-2-yl-2,3-dihydro-1,4-oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-4-propan-2-yl-2,3-dihydro-1,4-oxazine is a heterocyclic compound that has been widely used in scientific research. It is also known as DPO or 2,6-dimethyl-4-isopropylmorpholine. This compound has a unique chemical structure that makes it useful in various applications, including as a solvent, reagent, and intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of DPO is not well understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of the morpholine ring. The isopropyl group on the oxazine ring also contributes to the reactivity of DPO.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of DPO. However, it has been reported to have low toxicity and is not considered to be a mutagen or carcinogen.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DPO in lab experiments is its high solubility in various organic solvents. This makes it a useful solvent in various chemical reactions. However, one limitation is that it is relatively expensive compared to other solvents.
Orientations Futures
There are several future directions for the use of DPO in scientific research. One potential application is in the synthesis of new pharmaceuticals with improved efficacy and reduced side effects. DPO can also be used as a starting material in the synthesis of new agrochemicals and natural products. Additionally, the use of DPO as a solvent in various chemical reactions can be further explored to improve the efficiency and selectivity of these reactions.
Conclusion
2,6-Dimethyl-4-propan-2-yl-2,3-dihydro-1,4-oxazine is a useful compound in scientific research due to its unique chemical structure and reactivity. It has been extensively used as a starting material in the synthesis of various compounds and as a solvent in various chemical reactions. Further research on the biochemical and physiological effects of DPO is needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of DPO can be achieved through several methods. One common method is the reaction of 2,6-dimethyl-4-(2-hydroxyethyl)morpholine with isopropyl bromide in the presence of a base. Another method involves the reaction of 2,6-dimethyl-4-morpholino-1,3,5-triazine with isopropylamine.
Applications De Recherche Scientifique
DPO has been extensively used in scientific research, particularly in the field of organic chemistry. It has been used as a starting material in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. DPO has also been used as a solvent in various chemical reactions and as a reagent in the synthesis of heterocyclic compounds.
Propriétés
Numéro CAS |
128595-28-8 |
|---|---|
Nom du produit |
2,6-Dimethyl-4-propan-2-yl-2,3-dihydro-1,4-oxazine |
Formule moléculaire |
C9H17NO |
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
2,6-dimethyl-4-propan-2-yl-2,3-dihydro-1,4-oxazine |
InChI |
InChI=1S/C9H17NO/c1-7(2)10-5-8(3)11-9(4)6-10/h5,7,9H,6H2,1-4H3 |
Clé InChI |
AGRTWZOSZMLNSK-UHFFFAOYSA-N |
SMILES |
CC1CN(C=C(O1)C)C(C)C |
SMILES canonique |
CC1CN(C=C(O1)C)C(C)C |
Synonymes |
2H-1,4-Oxazine,3,4-dihydro-2,6-dimethyl-4-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B160058.png)











